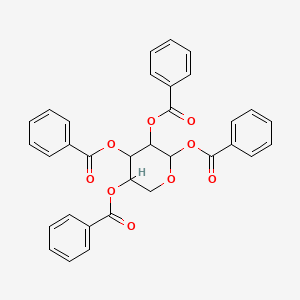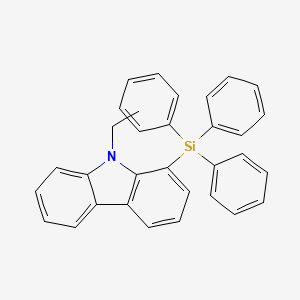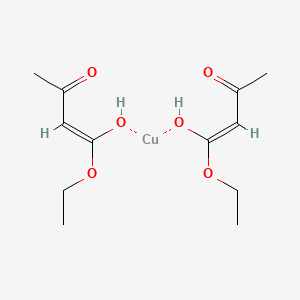
Propyl N-(2,4,5-trichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C10H10Cl3NO2. It is known for its unique structure, which includes a propyl group attached to a carbamate moiety, and a 2,4,5-trichlorophenyl group. This compound has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,4,5-Trichlorophenyl isocyanate+Propanol→Propyl N-(2,4,5-trichlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanol and 2,4,5-trichloroaniline.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Propyl N-(2,4,5-trichlorophenyl)carbamate can be compared with other carbamate compounds, such as:
- Isothis compound
- Phenyl N-(2,4,5-trichlorophenyl)carbamate
- 2,4,5-Trichlorophenyl N-(2,4,5-trichlorophenyl)carbamate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific propyl group, which can influence its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
99421-83-7 |
|---|---|
Molekularformel |
C10H10Cl3NO2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
propyl N-(2,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
SHJAOJUERVBUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



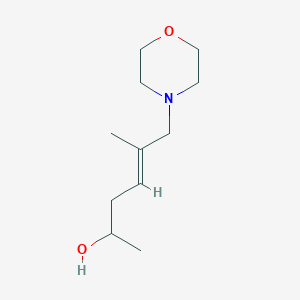
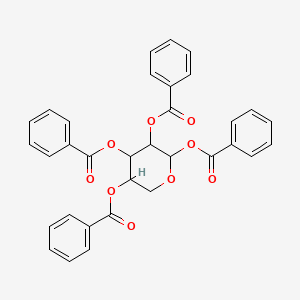
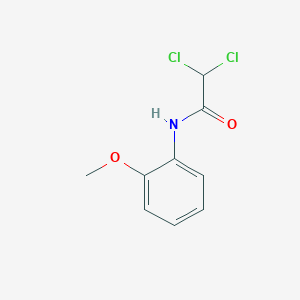
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
